
Ambroxol hydrochloride
概要
説明
ムコアンギンは、アンブロキソール塩酸塩としても知られており、ブロムヘキシン代謝物です。ムコアンギンは、ムコキネティック(粘液輸送の改善)および分泌溶解(分泌物を液状化する)特性で広く知られています。ムコアンギンは、気管支粘膜の腺の漿液細胞を刺激し、粘液分泌の量を増加させます。 これにより、ムコタンパク質とムコ多糖繊維の解重合と分裂が起こり、粘液の粘度が低下し、喀痰が容易になります .
準備方法
合成経路と反応条件: ムコアンギンは、ブロムヘキシンから始まる複数段階のプロセスで合成されます最終生成物であるアンブロキソール塩酸塩は、一連の精製工程を経て得られます .
工業生産方法: ムコアンギンの工業生産には、制御された条件下での大規模化学合成が伴います。このプロセスには、前駆体化合物の臭素化、続いてアミノ化、およびその後の精製が含まれ、最終生成物が得られます。 生産は、GMP(優良製造規範)に従って行われ、化合物の品質と安全性を確保しています .
化学反応の分析
Formation of Dithiocarbamic Acid Copper Chelates
Ambroxol hydrochloride reacts with carbon disulfide (CS₂) in the presence of pyridine and isopropyl alcohol to form dithiocarbamic acid derivatives. Subsequent reaction with cupric chloride (CuCl₂) yields a yellow-orange copper(II) chelate, which exhibits an absorption maximum at 448 nm (Beer’s law range: 10–100 µg/mL) . This reaction leverages the primary amine group of ambroxol (Fig. 1), enabling its quantification in pharmaceutical formulations .
Key Data
Parameter | Value |
---|---|
λ<sub>max</sub> | 448 nm |
Linear range | 10–100 µg/mL |
Molar absorptivity (ε) | 4.03 × 10⁴ L/mol·cm |
Sandell’s sensitivity | 10.35 µg/cm² per 0.001 AU |
Thermal Degradation Pathways
This compound decomposes in a multi-stage process under nitrogen :
-
Initial dehydration (30–150°C): Loss of adsorbed water.
-
Main degradation (150–350°C): Breakdown of the cyclohexanol and dibromobenzyl groups.
-
Residue formation (>350°C): Carbonaceous residue (6–8% mass remaining).
Kinetic Analysis
Condition | Activation Energy (E<sub>a</sub>) | Reaction Order (n) |
---|---|---|
Pure ambroxol | 96.8 kJ/mol | 0.9 |
Flavamed® tablet | 83.2 kJ/mol | 0.8 |
Excipients like lactose monohydrate accelerate degradation, while magnesium stearate enhances stability .
Synthetic Modifications via Palladium Catalysis
Chiral and achiral analogues of ambroxol are synthesized via palladium-catalyzed allylic substitutions. Cyclohex-2-ene-1,4-diol derivatives react with bis(amine) nucleophiles, yielding enantiomerically pure cis- and trans-4-aminocyclohex-2-enols . These reactions retain ambroxol’s core structure while introducing stereochemical diversity.
Critical Reaction Conditions
-
Catalyst: Pd(PPh₃)₄ or Pd(OAc)₂.
-
Solvent: Tetrahydrofuran (THF) or dichloromethane.
pH-Dependent Enzyme Interactions
Ambroxol acts as a mixed-type inhibitor of glucocerebrosidase (GCase), with maximal inhibition at neutral pH (e.g., endoplasmic reticulum conditions). Binding stabilizes GCase via hydrogen/deuterium exchange, critical for its pharmacological activity .
Inhibition Parameters
pH | IC<sub>50</sub> (µM) | Mode of Inhibition |
---|---|---|
5.6 | 8.3 ± 0.9 | Mixed |
7.0 | 2.1 ± 0.4 | Mixed |
科学的研究の応用
Respiratory Diseases
Ambroxol hydrochloride is primarily indicated for the management of respiratory diseases characterized by excessive mucus production. It acts as a secretolytic agent, promoting mucus clearance and facilitating expectoration.
Clinical Efficacy
- Pneumonia Treatment : A meta-analysis involving 1,317 elderly patients demonstrated that this compound combined with fiberoptic bronchoscopy significantly improved blood oxygen levels and reduced mortality rates compared to bronchoscopy alone. The experimental group showed a mean difference in blood oxygen saturation of 6.43 (95% CI: 4.39-8.48), with a 56% reduction in the incidence of multiple organ failure (odds ratio = 0.42, P < .001) .
- Inhalation Therapy : In a multicenter trial, inhaled ambroxol was found to be safe and effective for sputum clearance in hospitalized patients experiencing expectoration difficulties. The study reported significant improvements in sputum properties after treatment .
Antifungal Synergy
Recent studies have explored the synergistic effects of this compound when combined with antifungal agents like fluconazole.
Research Findings
- A study indicated that ambroxol (128 μg/mL) exhibited synergistic antifungal effects alongside fluconazole (2 μg/mL), enhancing treatment outcomes for candidemia . This suggests potential applications in treating fungal infections where enhanced mucosal clearance may improve drug efficacy.
Neurological Applications
Emerging research has highlighted the potential of this compound in neurological disorders, particularly Gaucher disease and Parkinson's disease.
Pharmacological Properties
This compound is available in various formulations, including syrups, tablets, and inhalation solutions. Its pharmacological profile includes:
- Mucolytic Action : Reduces sputum viscosity, facilitating easier expectoration.
- Anti-inflammatory Effects : Decreases inflammatory cytokine release, which can alleviate symptoms associated with respiratory infections .
Safety and Tolerability
Clinical studies consistently report a favorable safety profile for this compound across diverse patient populations. Adverse effects are generally mild and transient, including gastrointestinal disturbances and local irritation at the site of administration .
作用機序
ムコアンギンは、II型肺胞上皮細胞による界面活性物質の合成と放出を刺激することによって作用します。界面活性物質は、気管支壁への粘液の付着を減らすことにより、接着防止因子として作用し、粘液の輸送を改善し、感染症や刺激物質に対する保護を提供します。 さらに、ムコアンギンは、可溶性グアニル酸シクラーゼの窒素酸化物依存性活性化を阻害し、粘液の粘度を低下させ、粘液線毛輸送を改善するのに役立ちます .
類似化合物:
ブロムヘキシン: ムコアンギンの母体化合物で、粘液溶解剤としても使用されます。
N-アセチルシステイン: 呼吸器疾患の治療に使用される別の粘液溶解剤です。
カルボシステイン: 粘液の粘度を低下させる粘液溶解剤です。
比較: ムコアンギンは、ムコキネティックおよび分泌溶解特性の二重作用が独特であり、粘液輸送を改善し、その粘度を低下させる上で非常に効果的です。 他の粘液溶解剤とは異なり、ムコアンギンは抗炎症および抗酸化特性も示し、呼吸器疾患の治療における汎用性の高い化合物となっています .
類似化合物との比較
Bromhexine: The parent compound of Mucoangin, also used as a mucolytic agent.
N-acetylcysteine: Another mucolytic agent used in the treatment of respiratory conditions.
Carbocisteine: A mucolytic agent that reduces the viscosity of mucus.
Comparison: Mucoangin is unique in its dual action of mucokinetic and secretolytic properties, which makes it highly effective in improving mucus transport and reducing its viscosity. Unlike other mucolytic agents, Mucoangin also exhibits anti-inflammatory and antioxidant properties, making it a versatile compound in the treatment of respiratory diseases .
生物活性
Ambroxol hydrochloride is a widely studied compound known for its multifaceted biological activities, particularly as a mucolytic agent and sodium channel blocker. This article explores the various biological activities of this compound, supported by research findings, case studies, and data tables.
Chemical Name: trans-4-[[(2-Amino-3,5-dibromophenyl)methyl]amino]cyclohexanol hydrochloride
CAS Number: 23828-92-4
Purity: ≥99%
Ambroxol functions primarily as a mucolytic agent , enhancing the clearance of mucus in the respiratory tract. It promotes mucus secretion and transport, thereby easing productive coughs associated with respiratory conditions. Additionally, ambroxol exhibits sodium channel blocking properties, which can lead to local anesthetic effects at cellular membranes .
Biological Activities
- Mucolytic and Secretolytic Effects
- Anti-inflammatory Properties
- Antioxidant Activity
- Antiviral Effects
- Neuroprotective Effects
Efficacy in Respiratory Conditions
A meta-analysis involving 13 randomized controlled trials demonstrated that ambroxol significantly improves oxygenation parameters and reduces mortality in elderly patients with pneumonia when combined with fiberoptic bronchoscopy . The results showed:
- Blood Oxygen Partial Pressure: Mean difference (MD) = 5.75 (95% CI: 3.80, 7.70)
- Oxygenation Index: MD = 26.75 (95% CI: 14.61, 38.89)
- Mortality on Day 28: Odds ratio = 0.44 (95% CI: 0.33, 0.59)
Case Study: Ambroxol-Induced Leukocytoclastic Vasculitis
A notable case report described a 36-year-old man who developed leukocytoclastic vasculitis after initiating treatment with ambroxol for cough relief. The patient exhibited extensive rashes with no prior history of similar reactions, highlighting the need for monitoring adverse effects associated with ambroxol .
Comparative Efficacy
A study comparing this compound spray to oral solutions found that the spray significantly improved cough symptom scores and quality of life among patients with respiratory conditions:
- Cough Symptom Score Improvement: Spray group: −4.7 vs. Solution group: −4.2 (P = 0.0005)
- Quality of Life Scores: Spray group showed significant improvement (P < 0.0001) compared to the solution group .
Summary of Findings
Biological Activity | Mechanism/Effect | Research Findings |
---|---|---|
Mucolytic | Enhances mucus clearance | Improves symptoms in COPD and bronchitis |
Anti-inflammatory | Inhibits histamine and cytokine release | Reduces inflammation in respiratory conditions |
Antioxidant | Reduces oxidative stress | Protects respiratory tissues |
Antiviral | Inhibits viral replication | Improves survival rates in influenza models |
Neuroprotective | Improves motor functions in ALS models | Extends lifespan in SOD1G86R transgenic mice |
特性
IUPAC Name |
4-[(2-amino-3,5-dibromophenyl)methylamino]cyclohexan-1-ol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18Br2N2O.ClH/c14-9-5-8(13(16)12(15)6-9)7-17-10-1-3-11(18)4-2-10;/h5-6,10-11,17-18H,1-4,7,16H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNVKOSLOVOTXKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NCC2=C(C(=CC(=C2)Br)Br)N)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Br2ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2045442, DTXSID60936098 | |
Record name | Ambroxolhydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2045442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-{[(2-Amino-3,5-dibromophenyl)methyl]amino}cyclohexan-1-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60936098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1146648-86-3, 23828-92-4, 1384955-66-1, 15942-05-9 | |
Record name | Cyclohexanol, 4-[[(2-amino-3,5-dibromophenyl)methyl]amino]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1146648-86-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ambroxol Hydrochloride [JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023828924 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ambroxol hydrochloride, cis- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1384955661 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ambroxol hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758224 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ambroxolhydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2045442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-{[(2-Amino-3,5-dibromophenyl)methyl]amino}cyclohexan-1-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60936098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trans-4-[[(2-amino-3,5-dibromophenyl)methyl]amino]cyclohexan-1-ol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.712 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AMBROXOL HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CC995ZMV90 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | AMBROXOL HYDROCHLORIDE, CIS- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R3593UZ7HS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。